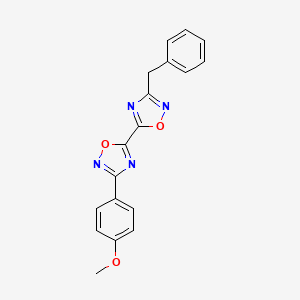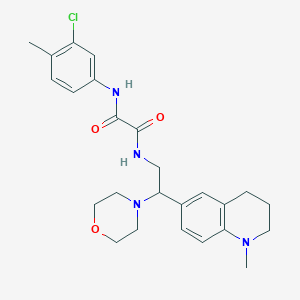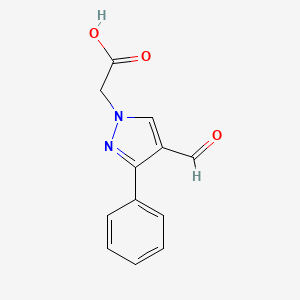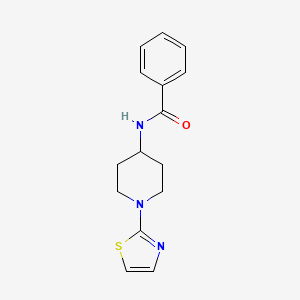![molecular formula C20H16F3N5O4 B2676925 2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1052614-62-6](/img/structure/B2676925.png)
2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16F3N5O4 and its molecular weight is 447.374. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
Compounds structurally related to 2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide have been studied for their antimicrobial properties. Bektaş et al. (2007) synthesized similar 1,2,4-triazole derivatives and found them to possess moderate to good activities against microorganisms, indicating potential applications in antimicrobial research (Bektaş et al., 2007).
Synthesis and Characterization
The chemical synthesis and characterization of related compounds provide insights into their potential research applications. Li et al. (2009) detailed the synthesis of related compounds, highlighting the versatility of these chemical structures in scientific research (Li et al., 2009).
Pharmacological Potential
Research has been conducted into the pharmacological potential of compounds within this class. Sameluk and Kaplaushenko (2015) synthesized acetonitrilothio-1,2,4-triazoles and conducted a primary computer pharmacological screening. They found that these compounds could exhibit antitumor, anti-inflammatory, and antioxidant activities (Sameluk & Kaplaushenko, 2015).
Radiosynthesis for Study of Metabolism
Radiosynthesis of similar compounds has been utilized for studying their metabolism and mode of action, as demonstrated by Latli and Casida (1995) in their work on chloroacetanilide herbicides (Latli & Casida, 1995).
Catalytic Reaction Studies
Studies on catalytic reactions involving related compounds have been conducted to explore their chemical properties. Bacchi et al. (2005) reported on the oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes, a process relevant to the synthesis of related compounds (Bacchi et al., 2005).
Anticancer and Antimicrobial Research
Further research into the anticancer and antimicrobial properties of related compounds has been carried out. Abu‐Hashem et al. (2020) synthesized novel derivatives and evaluated them for their anticancer and antimicrobial activities, showing potential therapeutic applications (Abu‐Hashem et al., 2020).
Synthesis for Drug Design
Green synthesis approaches for potential analgesic and antipyretic agents, closely related to 2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, have been explored, indicating an environmentally friendly pathway for drug design (Reddy et al., 2014).
Propriétés
IUPAC Name |
2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O4/c1-32-14-7-5-13(6-8-14)28-18(30)16-17(19(28)31)27(26-25-16)10-15(29)24-12-4-2-3-11(9-12)20(21,22)23/h2-9,16-17H,10H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMQMZBYXATNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2676848.png)


![6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2676851.png)
![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid](/img/structure/B2676852.png)
![N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2676854.png)


![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2676857.png)


![Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2676864.png)